![molecular formula C15H12ClNO4 B2432217 Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylate CAS No. 108664-62-6](/img/structure/B2432217.png)
Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylate
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Overview
Description
Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylate, also known as M1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including pharmaceuticals, agrochemicals, and materials science. M1 is a pyridinecarboxylate derivative that possesses a unique molecular structure, which makes it an attractive target for synthesis and study.
Scientific Research Applications
Synthesis and Structural Characterization
Compounds structurally related to Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylate have been synthesized and structurally characterized, revealing their potential for diverse biological activities. For instance, a novel bicyclic thiohydantoin fused to pyrrolidine compound was synthesized, demonstrating the structural versatility of such compounds and their potential application in designing new antimicrobial agents (Nural et al., 2018). Similarly, structural and optical characteristics of pyrazolo pyridine derivatives have been reported, indicating their potential use in electronic and photonic devices (Zedan et al., 2020).
Antimicrobial and Anticancer Activities
Research on compounds with structural elements similar to the specified compound shows significant antimicrobial and anticancer activities. For example, compounds synthesized with oxazole, pyrazoline, and pyridine entities have been studied for their anticancer activity against a panel of 60 cancer cell lines, as well as their antibacterial and antifungal activities, showcasing the potential of these compounds in medical and pharmaceutical applications (Katariya et al., 2021).
Molecular Docking Studies
Molecular docking studies of newly synthesized compounds reveal their potential interaction with biological targets, suggesting their use in developing drugs with specific actions. For instance, the synthesis and docking studies of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents highlight the methodological approach to understanding how these compounds could interact with biological molecules, paving the way for the development of targeted therapies (Katariya et al., 2021).
Application in Material Science
The structural and diode characteristics of pyridine derivatives have been explored, suggesting their application in the fabrication of electronic devices, such as heterojunctions and photosensors. This demonstrates the potential of these compounds in electronic and optoelectronic applications, contributing to advances in material science and technology (Zedan et al., 2020).
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It is known that similar compounds can affect a variety of pathways, leading to a broad spectrum of biological activities .
Result of Action
Similar compounds have been found to have a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
It is known that similar compounds are persistent xenobiotic contaminants in the environment .
properties
IUPAC Name |
methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-6-oxopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-21-15(20)11-4-7-14(19)17(8-11)9-13(18)10-2-5-12(16)6-3-10/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYSNQCTIKZGEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C=C1)CC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819578 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylate |
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